Cas no 5856-63-3 ((R)-(-)-2-Amino-1-butanol)

(R)-(-)-2-Amino-1-butanol is a chiral amino alcohol with the molecular formula C₄H₁₁NO. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and asymmetric catalysts. Its stereochemical purity makes it valuable for enantioselective reactions, ensuring high selectivity in chiral synthesis. The compound exhibits good solubility in polar solvents, facilitating its use in various reaction conditions. Its bifunctional nature, combining both amino and hydroxyl groups, allows for diverse derivatization, enabling applications in ligand design and fine chemical manufacturing. (R)-(-)-2-Amino-1-butanol is typically supplied with high optical purity, meeting stringent requirements for research and industrial processes.
(R)-(-)-2-Amino-1-butanol structure
(R)-(-)-2-Amino-1-butanol structure
Product Name:(R)-(-)-2-Amino-1-butanol
CAS No:5856-63-3
MF:C4H11NO
MW:89.1362411975861
MDL:MFCD00064419
CID:46221
PubChem ID:2723856
Update Time:2025-06-08

(R)-(-)-2-Amino-1-butanol Chemical and Physical Properties

Names and Identifiers

    • (R)-(-)-2-Amino-1-butanol
    • R-(-)-2-Amino-1-butanol
    • (2R)-2-aminobutan-1-ol
    • (R)-(?)-2-Amino-1-butanol
    • (R)-2-Aminobutan-1-ol
    • D-2-Aminobutanol
    • 2-Aminobutanol
    • (R)-(−)-2-AMino-1-butanol
    • r(-)-2-amino-1-butanol
    • l(-)-2-amino-1-butanol
    • (R)-2-Amino-1-butanol
    • 1-Butanol, 2-amino-, (2R)-
    • L-2-AMINO-1-BUTANOL
    • 2-Amino-1-butanol, (R)-
    • L-(-)-2-Amino-1-Butanol
    • 1-Butanol, 2-amino-, (R)-
    • (r)-(-)-2-aminobutan-1-ol
    • JCBPETKZIGVZRE-SCSAIBSYSA-N
    • 4F725V55LN
    • [R]-(-)-2-amino-1-butanol
    • (-)-2-Aminobutanol
    • 2-Amino-1-butanol #
    • 2-Amino-1-butanol, (-)-
    • 2-(R)-aminobutanol
    • DSS
    • D-(-)-2-AMINO-1-BUTANOL
    • CAS-5856-63-3
    • DTXCID409275
    • (R)-(-)2-amino-1-butanol
    • 1-Butanol, 2-amino-, (theta)-
    • (R)-1-hydroxymethyl-propylamine
    • Q-200022
    • F1905-7138
    • NS00082016
    • (R)-2-AMINOBUTANOL
    • AS-18428
    • Tox21_200478
    • (R)-(-)-2amino-1-butanol
    • AM85835
    • UNII-4F725V55LN
    • DTXSID9029275
    • (R)-(+)-2-amino-1-butanol
    • EINECS 227-476-4
    • Z1203162359
    • H-Ala-Oet HCl
    • CHEMBL3184640
    • NCGC00258032-01
    • NCGC00248648-01
    • A0972
    • EN300-125884
    • 5856-63-3
    • AKOS005256337
    • (-)-2-amino-1-butanol
    • CS-W020734
    • (2R)-2-amino-1-butanol
    • Q27259516
    • (R)-(-)-2-Amino-1-butanol, 98%
    • MDL: MFCD00064419
    • Inchi: 1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1
    • InChI Key: JCBPETKZIGVZRE-SCSAIBSYSA-N
    • SMILES: OC[C@@H](CC)N
    • BRN: 1718929

Computed Properties

  • Exact Mass: 89.08410
  • Monoisotopic Mass: 89.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 30.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.4
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.943 g/mL at 20 °C(lit.)
  • Melting Point: −2 °C (lit.)
  • Boiling Point: 172-174 °C(lit.)
  • Flash Point: 95 ºC
  • Refractive Index: n20/D 1.452
  • PH: 11.1 (8.9g/l, H2O, 20℃)
  • PSA: 46.25000
  • LogP: 0.41630
  • Sensitiveness: Air Sensitive & Hygroscopic
  • Specific Rotation: -10° (neat)
  • Optical Activity: [α]19/D −10°, neat
  • Solubility: Not determined

(R)-(-)-2-Amino-1-butanol Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2735 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-34-37
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R22; R34; R37
  • Packing Group:III
  • Hazard Level:8
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature

(R)-(-)-2-Amino-1-butanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(R)-(-)-2-Amino-1-butanol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:5856-63-3)R-(-)-2-氨基-1-丁醇
Order Number:LE1669010;LE11208
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:32
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:5856-63-3)2-Aminobutanol
Order Number:1669010
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 18:11
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on (R)-(-)-2-Amino-1-butanol

(R)-(-)-2-Amino-1-butanol (CAS No. 5856-63-3): An Overview of Its Properties, Applications, and Recent Research Advances

(R)-(-)-2-Amino-1-butanol (CAS No. 5856-63-3) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science due to its unique properties and diverse applications. This compound, also known as (R)-2-Aminobutanol, is a chiral alcohol with a primary amine group, making it a valuable building block for the synthesis of various bioactive molecules and pharmaceutical intermediates.

The chemical structure of (R)-(-)-2-Amino-1-butanol consists of a four-carbon chain with an amino group attached to the second carbon and a hydroxyl group attached to the first carbon. The presence of these functional groups imparts specific chemical and physical properties to the molecule, such as solubility in both polar and non-polar solvents, and the ability to form hydrogen bonds. These characteristics make it an attractive candidate for a wide range of applications.

In the pharmaceutical industry, (R)-(-)-2-Amino-1-butanol is used as an intermediate in the synthesis of several important drugs. For instance, it is a key precursor in the production of certain antiviral agents, anti-inflammatory drugs, and cardiovascular medications. The chiral nature of this compound ensures that the final drug products have the desired enantiomeric purity, which is crucial for their efficacy and safety.

Recent research has highlighted the potential of (R)-(-)-2-Amino-1-butanol in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. The researchers synthesized a series of (R)-2-Aminobutanol-based compounds and evaluated their cytotoxic effects. The results showed that several derivatives demonstrated significant inhibition of cancer cell proliferation, suggesting their potential as lead compounds for further drug development.

In addition to its pharmaceutical applications, (R)-(-)-2-Amino-1-butanol has found use in other areas such as materials science. It is employed as a chiral ligand in asymmetric catalysis, where it helps to control the stereochemistry of reaction products. This application is particularly important in the synthesis of optically active compounds used in advanced materials and electronic devices.

The synthesis of (R)-(-)-2-Amino-1-butanol can be achieved through various methods, including enzymatic resolution and chemical resolution techniques. Enzymatic resolution involves using specific enzymes to selectively hydrolyze one enantiomer from a racemic mixture, while chemical resolution typically involves forming diastereomeric salts or complexes with chiral resolving agents. Both methods have their advantages and are chosen based on factors such as cost, yield, and scalability.

The physical properties of (R)-(-)-2-Amino-1-butanol are also noteworthy. It is a colorless liquid with a boiling point around 140°C at atmospheric pressure. It is miscible with water and many organic solvents, making it easy to handle in laboratory settings. Its low toxicity and environmental friendliness further enhance its appeal as a chemical reagent.

From an analytical perspective, various techniques can be employed to characterize and quantify (R)-(-)-2-Amino-1-butanol. High-performance liquid chromatography (HPLC) with chiral columns is commonly used to determine enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, while mass spectrometry (MS) can be used for molecular weight determination and structural elucidation.

In conclusion, (R)-(-)-2-Amino-1-butanol (CAS No. 5856-63-3) is a versatile compound with significant potential in pharmaceuticals, materials science, and other fields. Its unique chemical properties and chiral nature make it an essential building block for the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new applications and improve synthetic methods, further solidifying its importance in modern chemistry.

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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
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Price ($):Inquiry
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